molecular formula C26H36N6O9 B15094323 Suc-DL-Ala-DL-Ala-DL-Pro-DL-Val-pNA

Suc-DL-Ala-DL-Ala-DL-Pro-DL-Val-pNA

Cat. No.: B15094323
M. Wt: 576.6 g/mol
InChI Key: BDVVLNPNJZWEDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Properties

IUPAC Name

4-[[1-[[1-[2-[[3-methyl-1-(4-nitroanilino)-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36N6O9/c1-14(2)22(25(38)29-17-7-9-18(10-8-17)32(40)41)30-24(37)19-6-5-13-31(19)26(39)16(4)28-23(36)15(3)27-20(33)11-12-21(34)35/h7-10,14-16,19,22H,5-6,11-13H2,1-4H3,(H,27,33)(H,28,36)(H,29,38)(H,30,37)(H,34,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDVVLNPNJZWEDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36N6O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

576.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reagent Preparation and Loading

Critical reagents include:

  • FMOC-protected DL-amino acids : DL-Ala, DL-Pro, and DL-Val residues are sequentially coupled using a 5-fold molar excess over resin active sites.
  • Activators : HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is preferred over HOAt (1-hydroxy-7-azabenzotriazole) for its superior coupling efficiency, even for shorter sequences like tetrapeptides.
  • Solvents : Anhydrous dimethylformamide (DMF) ensures minimal hydrolysis during coupling.

Reagents are loaded into the synthesizer with volumes calibrated to avoid mid-synthesis depletion. For instance, 1.2 mL of deblocking solution (20% piperidine in DMF) and 300 µL of capping solution (acetic anhydride and 2,6-lutidine in DMF) are standard.

Coupling Cycles and Deprotection

Each coupling cycle involves:

  • Deblocking : Removal of the FMOC group using piperidine to expose the resin-bound amine.
  • Activation : Amino acids are activated with HATU (182 mM in DMF) and N,N-diisopropylethylamine (DIPEA, 209 mM in DMF).
  • Coupling : Activated monomers are delivered to the resin column for 10–20 minutes, ensuring >99% coupling efficiency.
  • Capping : Unreacted amines are acetylated to prevent deletion sequences.

The synthesis of this compound requires four iterative cycles, each corresponding to a residue in the sequence.

Manual Synthesis for Scalable Production

Manual synthesis is favored for larger-scale preparations (>2 µmol) and offers flexibility in resin choice. The protocol employs BOC-protected PAM resin and a custom glass apparatus with fritted funnels.

Resin Swelling and Monomer Activation

  • Resin Preparation : BOC-PAM resin (50 mg, substitution level: 0.2 mmol/g) is swollen in N-methylpyrrolidone (NMP) for 30 minutes.
  • Monomer Activation : DL-amino acids (5-fold excess) are dissolved in NMP with HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (hydroxybenzotriazole) as activators.

Sequential Coupling and Cleavage

Each manual coupling step requires:

  • Nitrogen Bubbling : To ensure reagent mixing, the resin slurry is agitated under nitrogen for 1–2 hours.
  • Mid-Synthesis Storage : If interrupted, the resin is washed with methanol and stored desiccated to prevent hydrolysis.

Cleavage from the resin uses a cocktail of trifluoroacetic acid (TFA), thioanisole, m-cresol, and trifluoromethanesulfonic acid (TFMSA) (6:1:1:2 v/v). This mixture efficiently removes protecting groups while minimizing side reactions.

Resin and Reagent Optimization

Resin Selection

Resin Type Substitution (mmol/g) Ideal Sequence Length Advantages
FMOC-XAL-PEG-PS 0.15–0.25 ≤15 residues High swelling, low steric hindrance
BOC-PAM 0.18–0.22 >20 residues Stability under acidic conditions

Coupling Reagent Efficiency

Reagent Coupling Efficiency (%) Cost Recommended Use
HATU 99.5 High Long sequences, high yield
HOAt 98.0 Moderate Short sequences (≤12-mer)

Cleavage and Purification

Precipitation and Washing

Post-cleavage, the crude peptide is precipitated in cold diethyl ether (-20°C) to remove organic solvents. Centrifugation at 8400 × g pellets the product, which is then washed thrice with ether to eliminate residual TFA.

High-Performance Liquid Chromatography (HPLC)

Purification employs reversed-phase HPLC with a C18 column and a gradient of 0.1% TFA in water/acetonitrile. Typical conditions:

  • Flow Rate : 1 mL/min
  • Gradient : 5–95% acetonitrile over 30 minutes.

Analytical Validation

Mass Spectrometry

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) confirms the molecular weight (MW: 576.6 g/mol). Observed m/z should match the theoretical value within 0.1 Da.

Purity Assessment

Analytical HPLC with UV detection at 315 nm (ε = 14,000 M⁻¹cm⁻¹) ensures >95% purity. Impurities, such as deletion sequences or incompletely deprotected products, are quantified via peak integration.

Challenges and Troubleshooting

  • Incomplete Coupling : Caused by moisture contamination. Solution: Use anhydrous solvents and maintain nitrogen atmosphere.
  • Low Yield : May result from suboptimal activator-to-monomer ratios. Solution: Increase HATU concentration to 200 mM.

Chemical Reactions Analysis

Types of Reactions

N-succinyl-DL-alanine-DL-alanine-DL-proline-DL-valine-p-nitroanilide primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes. The hydrolysis of the peptide bond releases p-nitroaniline, which can be detected spectrophotometrically due to its yellow color .

Common Reagents and Conditions

The hydrolysis reactions typically require specific proteolytic enzymes such as elastase, chymotrypsin, or cathepsin G. The reactions are conducted in buffered aqueous solutions at optimal pH and temperature conditions for the respective enzymes. For example, elastase activity is often measured at pH 8.0 and 37°C .

Major Products Formed

The major product formed from the enzymatic hydrolysis of N-succinyl-DL-alanine-DL-alanine-DL-proline-DL-valine-p-nitroanilide is p-nitroaniline. This compound is easily detectable due to its distinct yellow color and absorbance at 400-410 nm .

Mechanism of Action

The mechanism of action of N-succinyl-DL-alanine-DL-alanine-DL-proline-DL-valine-p-nitroanilide involves its hydrolysis by proteolytic enzymes. The enzyme binds to the substrate and catalyzes the cleavage of the peptide bond, releasing p-nitroaniline. The released p-nitroaniline can be quantitatively measured by its absorbance at 400-410 nm, providing a direct measure of enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-succinyl-DL-alanine-DL-alanine-DL-proline-DL-valine-p-nitroanilide is unique due to its specific sequence of amino acids, which provides distinct substrate specificity for certain proteolytic enzymes. This specificity allows for more precise studies of enzyme activity and inhibition compared to other similar compounds .

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